N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and an acetamide moiety
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJQWUYSLZOAI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Formation
The (S)-pyrrolidine scaffold is typically synthesized using asymmetric catalysis. Notable methods include:
a. Organocatalytic Cyclization
Proline-derived catalysts enable the stereoselective cyclization of γ-amino aldehydes or ketones. For example, the MacMillan catalyst facilitates the formation of (S)-pyrrolidine with enantiomeric excess (ee) >90%1.
b. Chiral Auxiliary-Mediated Synthesis
Starting from L-proline, the hydroxyl group is replaced via Mitsunobu reaction with retention of configuration. Subsequent deprotection yields the (S)-pyrrolidine core2.
Aminoethyl Group Introduction
The 2-aminoethyl side chain is introduced via:
a. Alkylation of Pyrrolidine
Reaction of (S)-pyrrolidine with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C). This method risks over-alkylation, necessitating stoichiometric control3.
b. Reductive Amination
Condensation of (S)-pyrrolidine with glycolaldehyde, followed by reduction using NaBH₃CN. This approach improves regioselectivity and minimizes side products4.
N-Methyl-Acetamide Installation
Sequential Acetylation and Methylation
-
Acetylation : Treat the aminoethyl-pyrrolidine intermediate with acetic anhydride in dichloromethane (DCM) at 0°C.
-
N-Methylation : Use methyl iodide and a base (e.g., NaH) in tetrahydrofuran (THF). Alternative methylating agents like dimethyl sulfate may enhance yield5.
One-Pot tandem Reaction
Employ trimethylacetic anhydride and methylamine gas in a pressurized reactor to simultaneously acetylate and methylate the amine. This method reduces intermediate isolation steps6.
Stereochemical Control and Resolution
Chiral Chromatography
Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation ensures >99% ee. Solvent systems like hexane/isopropanol (80:20) optimize resolution7.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer, yielding the (S)-configuration with 85–92% ee8.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, critical for exothermic steps like acetylation. Residence time optimization (2–5 min) achieves 95% conversion9.
Green Chemistry Approaches
-
Solvent-free acetylation using ball milling.
-
Catalytic methylation with recyclable ionic liquids (e.g., [BMIM][BF₄])10.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Organocatalytic Cyclization | 78 | 92 | High stereoselectivity | Costly catalysts |
| Reductive Amination | 65 | 85 | Mild conditions | Requires purification |
| Continuous Flow | 90 | 99 | Scalable, efficient | High initial equipment cost |
| Enzymatic Resolution | 82 | 95 | Eco-friendly | Slow reaction kinetics |
Challenges and Optimization Strategies
Byproduct Formation
-
Diacetylation : Controlled reagent addition and low temperatures (−10°C) suppress over-acetylation.
-
Racemization : Avoid strong bases during methylation; use Hünig’s base for pH control11.
Purification Techniques
-
Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity crystals.
-
Ion-Exchange Chromatography : Removes unreacted amines and salts effectively.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
- Oxidation products include oxides of the aminoethyl group.
- Reduction products include amines derived from the acetamide moiety.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry:
- Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism of action depends on the context of its application.
- In biological systems, it may modulate enzyme activity or receptor binding, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: can be compared with other amides and pyrrolidine derivatives such as:
Uniqueness:
- The presence of the N-methyl group in this compound distinguishes it from other similar compounds, potentially affecting its reactivity and interaction with biological targets.
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, plays a significant role in various biochemical pathways and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Structure and Properties
Chemical Formula : C₉H₁₇N₃O₂
IUPAC Name : N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide
Molecular Weight : 173.25 g/mol
The compound features a pyrrolidine ring, an aminoethyl group, and an acetamide moiety, which contribute to its biological activity. The stereochemistry of the molecule is crucial in determining its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : this compound can bind to various receptors, influencing signaling pathways that regulate physiological responses.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds in terms of biological activity and structural characteristics.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor binding | Potential for neurological applications |
| N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Structure | Moderate enzyme inhibition | Similar structural features |
| N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide | Structure | Limited activity reported | Different alkyl substituent |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic processes. For instance, it showed IC₅₀ values indicative of potent activity against specific targets in cellular assays.
- Animal Models : In vivo studies have indicated potential therapeutic effects in models of neurological disorders. The compound was administered to rodents, resulting in observable improvements in behavior and cognitive function.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) revealed favorable pharmacokinetic profiles for this compound, suggesting good oral bioavailability and stability in systemic circulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
